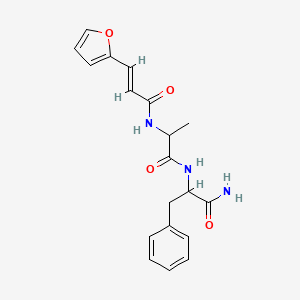

FA-Ala-Phe-NH2

Description

Contextualization within the Field of Peptide Chemistry and Biochemistry

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to biological systems. They can function as hormones, neurotransmitters, and signaling molecules. Peptide chemistry involves the synthesis and study of these molecules, aiming to understand their structure-function relationships and develop new therapeutic agents or research tools. chemimpex.commdpi.com FA-Ala-Phe-NH2 is a synthetic peptide, meaning it is assembled in a laboratory rather than isolated from a natural source. chemimpex.comnovoprolabs.com Its structure consists of the amino acids Alanine (B10760859) (Ala) and Phenylalanine (Phe), with a formyl (FA) group attached to the N-terminus and an amide group (NH2) at the C-terminus. This defined composition allows researchers to investigate specific biochemical interactions with high precision. nih.govchemimpex.com

Historical Development and Significance of Synthetic Peptides as Research Probes

The ability to synthesize peptides chemically has been a cornerstone of biochemical research for decades. Historically, the synthesis of peptide analogs—versions of natural peptides with slight chemical modifications—has been crucial for understanding biological processes. A notable example from 1981 involved the systematic design and synthesis of analogs of methionine enkephalin amide to develop potent growth hormone-releasing factors. nih.gov Researchers iteratively modified the peptide sequence, tested the biological activity, and used the results to predict more active structures. nih.gov This cycle of design, synthesis, and testing has become a fundamental paradigm in medicinal chemistry.

Modern advancements have expanded this approach to include the incorporation of unnatural or modified amino acids to enhance properties like stability against enzymatic degradation or to probe specific interactions. mdpi.comacs.org For example, the use of fluorinated amino acids can modulate the electronic properties of a peptide with minimal structural change, allowing for precise testing of the functional role of aromaticity in protein binding and stability. beilstein-journals.orgnih.gov Synthetic peptides like this compound are direct descendants of this legacy, serving as simplified, controllable probes to dissect complex biological mechanisms. biosynth.comchemimpex.com

Rationale for Investigating this compound as a Model Compound

This compound is investigated as a model compound primarily due to its utility as a substrate for specific classes of enzymes, particularly metalloproteases. biosynth.com The rationale for using such a simple, synthetic peptide is threefold:

Specificity: Its defined sequence allows researchers to probe the substrate specificity of an enzyme. By presenting the enzyme with a simple molecule, scientists can determine if it preferentially cleaves peptide bonds adjacent to certain types of amino acid residues (e.g., hydrophobic or aromatic). frontiersin.orgnih.gov

Simplicity: Small peptides are easier to synthesize, purify, and manipulate than large, complex proteins. acs.org This simplicity allows for controlled experiments where the variables are limited, leading to clearer interpretations of enzyme kinetics and binding interactions.

Mimicry: The compound can mimic portions of larger, natural proteins. biosynth.comchemimpex.com this compound is noted to mimic the structure of a spermatozoal regulatory protein, enabling its use in studies of fertilization by examining its ability to inhibit the binding of spermatozoa to the egg's zona pellucida. biosynth.com

The presence of the aromatic Phenylalanine residue is particularly significant, as many proteases exhibit a preference for cleaving peptide bonds next to bulky, hydrophobic, or aromatic side chains. nih.gov

Overview of Key Research Avenues for this compound

Research involving this compound and structurally similar peptides focuses on several key areas:

Enzyme Substrate and Specificity Studies: The primary application is in characterizing newly discovered or engineered proteases. biosynth.com By measuring the rate at which an enzyme hydrolyzes this compound or related peptides, researchers can quantify its activity and determine its preferences. For instance, studies on proteases from extremophilic bacteria have used similar substrates (e.g., FA-Gly-Phe-NH₂) to establish that these enzymes preferentially cleave peptide bonds adjacent to large hydrophobic and aromatic residues like Phenylalanine. frontiersin.orgnih.gov

Biochemical Probing: It is used as a tool to investigate protein-protein and protein-ligand interactions. chemimpex.com Its use in studying sperm-egg binding is a key example of this application. biosynth.com

Peptide Synthesis: As a stable, well-characterized tripeptide, it can serve as a building block or fragment in the synthesis of larger, more complex peptide structures for drug development or other biochemical studies. chemimpex.com

The table below summarizes findings from studies using similar FA-dipeptide-amides to characterize enzyme properties, illustrating the model application.

| Enzyme | Substrate Used | Key Research Finding | Reference |

| Protease EK4-1 | FA-Gly-Phe-NH₂ | The enzyme showed the highest hydrolysis rate with the Phenylalanine-containing substrate, indicating a preference for aromatic residues at the cleavage site. | nih.gov |

| Metalloprotease EYHIII | FA-Gly-Phe-NH₂ | This substrate yielded the highest catalytic efficiency (kcat/Km) of all tested dipeptides, confirming a strong preference for hydrophobic residues at the P1' position. | frontiersin.org |

Academic Contributions and Future Directions in this compound Studies

The academic contribution of research on this compound and its analogs lies in providing fundamental insights into enzyme function and molecular recognition. biosynth.comchemimpex.com These simple model systems help build the body of knowledge required to understand and manipulate complex biological pathways. nih.govacs.org

Future directions for research involving this compound could include:

Inhibitor Design: Using the structure of this compound as a starting point, or "scaffold," to design and synthesize inhibitors of specific metalloproteases, which could have therapeutic potential.

Development of Advanced Probes: Modifying the peptide, for example by incorporating fluorinated amino acids or fluorescent tags, to create more sophisticated probes for studying protein interactions in living cells. beilstein-journals.orgresearchgate.net

Biomaterial Integration: Exploring the self-assembly properties of peptides containing similar sequences to create novel hydrogels or other biomaterials, as has been demonstrated with other short peptides. researchgate.net

Continued study and modification of simple peptides like this compound will likely remain a valuable strategy in advancing the fields of biochemistry and medicinal chemistry. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALVRPKNGOHYGE-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421471 |

Source

|

| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29268-00-6 |

Source

|

| Record name | MLS003170850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Fa Ala Phe Nh2

Methodological Approaches to Peptide Synthesis for FA-Ala-Phe-NH2

The construction of the peptide backbone of this compound relies on the sequential coupling of its constituent amino acids: Phenylalanine, Alanine (B10760859), and a Ferulic acid (FA) derivative at the N-terminus. The two principal strategies for this are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solution-Phase Peptide Synthesis Techniques

Solution-phase synthesis involves carrying out all reactions in a homogeneous solution, with purification of the intermediate products after each step. bachem.com While more labor-intensive and less amenable to automation than SPPS, it is highly scalable and can be advantageous for the large-scale production of shorter peptides like this compound.

The general strategy involves protecting the N-terminus of one amino acid and the C-terminus of another, activating the carboxyl group of the N-protected amino acid, and then allowing them to react. masterorganicchemistry.com This is followed by deprotection to allow for the next coupling reaction. For this compound, the synthesis could proceed by first synthesizing the dipeptide Ala-Phe-NH2, followed by coupling with Ferulic acid.

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

Chemoenzymatic synthesis combines chemical and enzymatic steps to create a more efficient and environmentally friendly process. ucl.ac.uk Enzymes such as proteases (e.g., papain) can be used to catalyze the formation of peptide bonds under specific conditions. rsc.org This approach offers high stereoselectivity, avoiding racemization, and often proceeds under mild, aqueous conditions.

For the production of this compound, a potential chemoenzymatic route could involve the enzymatic coupling of Ferulic acid to the dipeptide Ala-Phe-NH2, or the sequential enzymatic addition of amino acids. While specific protocols for this compound are not extensively detailed, the principles of chemoenzymatic peptide synthesis are well-established and could be adapted for this compound. rsc.orgnih.gov

Design and Introduction of the Furanacryloyl (FA) N-Terminal Modification

The furanacryloyl (FA) group is a critical component of this compound, introduced at the N-terminus of the peptide chain. This modification serves multiple purposes, including acting as a chromophore for spectrophotometric detection and influencing the peptide's biological activity. The FA group is typically introduced by reacting the free N-terminus of the dipeptide Ala-Phe-NH2 with furan-2-acryloyl chloride or an activated form of furan-2-acrylic acid.

The N-terminal modification of peptides is a widely used strategy to enhance their stability and bioavailability. abyntek.com By capping the N-terminus, the peptide becomes resistant to degradation by aminopeptidases. Furthermore, the specific chemical properties of the modifying group can be tailored to modulate the peptide's interaction with its biological target. nih.gov The use of aldehyde derivatives, for instance, allows for highly selective N-terminal modification through reductive alkylation. rsc.org This approach can be crucial for preserving the biological activity of the peptide, as demonstrated by the five-fold increase in bioactivity of human insulin (B600854) when the positive charge at the N-terminus was preserved. rsc.org

C-Terminal Amidation (–NH2) Strategies

The C-terminal amide is another crucial feature of this compound, contributing to its stability and biological function. Amidation of the C-terminus neutralizes the negative charge of the carboxyl group, which can enhance the peptide's hydrophobicity and its ability to cross cell membranes. protpi.ch This modification also confers resistance to carboxypeptidases, thereby increasing the peptide's half-life in biological systems. protpi.chsid.ir

Several methods exist for the C-terminal amidation of peptides. In solid-phase peptide synthesis (SPPS), a common approach involves the use of a Rink amide resin, which upon cleavage yields the C-terminally amidated peptide. researchgate.net Alternatively, amidation can be performed in solution phase. One effective method involves the use of ammonium (B1175870) chloride (NH4Cl) in the presence of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a tertiary amine base. sid.ir Other reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for solution-phase amidation and are known for their rapid reaction times. researchgate.net For peptides that may be sensitive to certain reagents, enzymatic methods using carboxypeptidase-Y can also be employed to directly exchange the carboxyl group for an amide. protpi.ch

Stereochemical Control and Purity Assessment in this compound Synthesis

Maintaining the correct stereochemistry of the amino acid residues is paramount during the synthesis of this compound, as the biological activity of peptides is highly dependent on their three-dimensional structure. kashanu.ac.ir The synthesis of peptides almost exclusively utilizes L-amino acids, and any racemization during the coupling steps can lead to the formation of diastereomers with significantly different or no biological activity.

Asymmetric synthesis techniques are employed to ensure high enantiomeric purity. kashanu.ac.ir This involves the use of chiral building blocks (L-amino acids) and coupling reagents that minimize racemization. After synthesis, the purity of the final product is assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov HPLC is used to separate the desired peptide from any impurities or diastereomers, while mass spectrometry confirms the molecular weight of the synthesized peptide. nih.gov

Synthesis of this compound Analogs for Structure-Function Elucidation

To understand the relationship between the structure of this compound and its biological function, various analogs are synthesized and studied. These modifications can involve changes to the amino acid residues, the incorporation of non-natural amino acids, or isotopic labeling.

Modifications at the Alanine and Phenylalanine Residues

Modifying the alanine and phenylalanine residues in this compound can provide insights into the specific roles these amino acids play in the peptide's activity. For example, substituting phenylalanine with other aromatic or non-aromatic amino acids can reveal the importance of the phenyl ring for binding to its target. nih.gov Similarly, altering the alanine residue can probe the significance of its size and hydrophobicity. The synthesis of a library of analogs with systematic substitutions at these positions allows for a comprehensive structure-activity relationship (SAR) study. mdpi.com

Incorporation of D-Amino Acids and β-Amino Acids

The incorporation of non-natural amino acids, such as D-amino acids and β-amino acids, is a powerful strategy to enhance the stability and modulate the activity of peptides. abyntek.comimperial.ac.uk

D-Amino Acids: Replacing an L-amino acid with its D-enantiomer can make the peptide resistant to proteolysis by enzymes that specifically recognize L-amino acids. researchgate.netnih.gov This can significantly increase the peptide's in vivo half-life. The introduction of a D-amino acid can also induce specific conformational changes in the peptide backbone, which may lead to altered binding affinity and biological activity. researchgate.netnih.govoup.com For instance, the incorporation of a D-amino acid has been shown to disrupt α-helical structures in some peptides. researchgate.net

β-Amino Acids: β-Amino acids have an additional carbon atom in their backbone compared to α-amino acids. gatech.edu Peptides containing β-amino acids, known as β-peptides, can adopt stable secondary structures, such as helices and sheets, that are different from those formed by α-peptides. acs.orghilarispublisher.com This can lead to novel biological activities and improved stability against enzymatic degradation. sigmaaldrich.com The synthesis of this compound analogs with β-amino acid substitutions can therefore lead to peptidomimetics with enhanced therapeutic potential. acs.org

Isotopic Labeling for Spectroscopic Studies

Isotopic labeling is a technique used to introduce heavy isotopes (e.g., 13C, 15N, 2H) into the peptide structure. uni-konstanz.denih.gov This allows for the use of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, to study the peptide's structure, dynamics, and interactions with other molecules in detail. ckisotopes.comchemrxiv.org For example, selectively labeling the phenylalanine residue with 13C can help to monitor its environment and conformational changes upon binding to a receptor. ckisotopes.com This information is invaluable for understanding the molecular basis of the peptide's biological activity.

Table of Analogs and Modifications:

| Modification Type | Example of Modification | Purpose |

| Residue Substitution | Replace Phe with Tyr or Trp | Investigate the role of the aromatic side chain |

| D-Amino Acid | Replace L-Ala with D-Ala | Increase proteolytic stability, alter conformation |

| β-Amino Acid | Replace L-Ala with β-Ala | Create novel secondary structures, increase stability |

| Isotopic Labeling | Incorporate 13C-labeled Phe | Facilitate NMR and MS structural studies |

Advanced Structural and Conformational Analysis of Fa Ala Phe Nh2

Spectroscopic Techniques for Elucidating FA-Ala-Phe-NH2 Conformation

A combination of Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy is powerfully employed to build a comprehensive picture of the conformational landscape of peptides like this compound.

NMR spectroscopy is a cornerstone technique for determining the structure of proteins and peptides in solution. leibniz-fli.de It provides information at an atomic level, revealing details about bond connectivity and spatial proximities of atoms. whiterose.ac.uk For a molecule like this compound, NMR can elucidate the preferred conformations of the peptide backbone and its side chains.

The initial step in any NMR-based structural analysis is the assignment of specific resonance signals to individual protons and carbons within the molecule. whiterose.ac.uk For a dipeptide such as this compound, this process involves analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra.

1D ¹H NMR spectra provide initial information on the types of protons present. However, due to signal overlap, especially in complex molecules, 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential. uzh.chwalisongo.ac.id These experiments reveal scalar couplings between protons, helping to identify protons within the same amino acid residue. The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximity between protons, which is crucial for determining the peptide's three-dimensional fold. uzh.ch

The chemical shifts of protons, particularly the α-protons, are sensitive to the secondary structure of the peptide. oup.com Deviations from random coil values can indicate the presence of specific folded structures. oup.com For instance, the presence of rotamers, or different conformational isomers, can be detected in NMR spectra, often appearing as distinct sets of signals for the same nucleus. google.com

Table 1: Representative ¹H NMR Data for Dipeptide Fragments

| Proton Type | Typical Chemical Shift Range (ppm) | Information Provided |

| Amide (NH) | 8.0 - 8.9 | Hydrogen bonding, solvent exposure pnas.org |

| Aromatic (Phe) | 7.0 - 7.5 | Side chain conformation |

| α-H | 4.0 - 5.0 | Backbone conformation, secondary structure oup.com |

| β-H (Ala, Phe) | 1.5 - 3.5 | Side chain conformation |

| Methyl (Ala) | ~1.4 | Side chain conformation |

| Formyl (CHO) | ~8.2 | N-terminal modification |

Note: Specific chemical shifts for this compound would require experimental determination.

The conformation of a peptide can be significantly influenced by the polarity of its solvent environment. oup.comresearchgate.net NMR is an excellent tool for studying these solvent-induced conformational changes. By acquiring NMR spectra in different solvents (e.g., water, methanol (B129727), trifluoroethanol), researchers can observe shifts in resonance positions and changes in NOE patterns that reflect alterations in the peptide's structure. oup.com

For example, a change from a polar solvent like water to a less polar one like methanol can promote the formation of intramolecular hydrogen bonds, leading to more compact, folded structures. oup.com This is often observed as a downfield shift of the α-proton resonances. oup.com Furthermore, the use of solvent isotope effects, such as the chemical shift difference observed when changing the solvent from H₂O to D₂O, can reveal the extent of solvent exposure for specific protons, particularly amide protons. nih.gov Protons buried within the core of a folded peptide will show minimal to no change, while solvent-exposed protons will exhibit a significant shift. nih.gov

Assignment of Resonances and Conformational Dynamics via 1D/2D NMR

Vibrational Spectroscopy (IR and Raman) for this compound Secondary Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are sensitive to the molecular structure, making them valuable for analyzing the secondary structure of peptides. nih.govshimadzu.com IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in the molecule's polarizability. nih.govnih.gov

FT-IR spectroscopy is a powerful method for determining the secondary structure of proteins and peptides. shimadzu.com The amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly informative. leibniz-fli.deacs.org The exact frequency of this band is dependent on the hydrogen-bonding pattern and the backbone conformation. leibniz-fli.de

α-helical structures typically show an amide I band around 1650-1658 cm⁻¹.

β-sheet structures exhibit a major band between 1620-1640 cm⁻¹ and often a weaker, higher frequency band around 1680-1695 cm⁻¹.

Turns and random coils absorb in the 1640-1650 cm⁻¹ and 1660-1680 cm⁻¹ regions.

Attenuated Total Reflectance (ATR)-FTIR is a variant of FT-IR that is particularly useful for studying samples in aqueous solutions or deposited on surfaces. nih.govmdpi.com This technique allows for the analysis of peptide secondary structure in a variety of environments with minimal sample preparation. shimadzu.comnih.gov By analyzing the amide I region of the FT-IR spectrum of this compound, one can quantify the relative populations of different secondary structural elements. shimadzu.com

Table 2: Characteristic Amide I IR Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1680 |

| Random Coil | 1640 - 1650 |

Source: leibniz-fli.deshimadzu.comacs.org

For dipeptides, FIR spectra can help distinguish between different conformers, such as β- and γ-turns, which may not be resolvable in the mid-IR region. gu.se The so-called Amide IV-VII bands, found between 200-800 cm⁻¹, are characteristic of peptides and proteins. gu.se For instance, studies on alanine-rich peptides have shown that specific peaks in the 300-500 cm⁻¹ range can be diagnostic for the presence of α-helical and β-sheet structures. anu.edu.au Applying FIR spectroscopy to this compound could therefore provide unique insights into its conformational landscape and the subtle energetic differences between its various folded states.

Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR-IR) Studies

Circular Dichroism (CD) Spectroscopy for this compound Helicity and Chirality

Computational Approaches to this compound Conformational Landscape

Computational chemistry offers indispensable tools for exploring the vast conformational space of flexible molecules like this compound. These methods complement experimental data by providing detailed energetic and structural information at the atomic level.

Quantum Chemical Calculations for this compound Energy Minima

Quantum chemical calculations are employed to determine the geometries and relative energies of different stable conformations (energy minima) of a molecule.

Density Functional Theory (DFT) has become a popular and robust method for studying molecular systems. Functionals like B3LYP and the M06 suite (including M06-2X) are frequently used. umn.eduresearchgate.net The M06-2X functional, in particular, has shown improved performance over B3LYP for main-group organic chemistry, partly due to its better handling of medium-range correlation energy. umn.eduresearchgate.net For certain systems, M06 functionals have demonstrated better performance than B3LYP. researchgate.net The choice of the basis set is also crucial for accuracy; the 6-311+G(d,p) basis set is a commonly used example that provides a good balance of accuracy and computational cost. nih.gov These methods are used to calculate the electronic structure and energy of the molecule, allowing for the identification of stable conformers. researchgate.net

Table 1: Comparison of Common DFT Functionals

| Functional | Key Features | Typical Applications |

| B3LYP | A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. | General purpose, widely used for a variety of molecular systems. umn.edumdpi-res.com |

| M06-2X | A high-nonlocality functional with a good performance for a broad range of applications, including non-covalent interactions. | Systems where dispersion and non-covalent interactions are important. umn.eduresearchgate.net |

This table provides a general overview and the suitability of a functional can be system-dependent.

The potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, researchers can identify low-energy regions corresponding to stable conformations and the energy barriers between them. For peptides, a particularly useful representation is the Ramachandran plot, which is a two-dimensional plot of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. nih.gov These plots reveal the allowed and disallowed conformations for each amino acid residue. Theoretical Ramachandran plots for this compound can be generated by systematically varying the φ and ψ angles of the alanine (B10760859) and phenylalanine residues and calculating the corresponding energy using quantum chemical methods. researchgate.netnih.gov This allows for the identification of the most probable backbone conformations.

The stability of different conformers of this compound is largely determined by a network of intramolecular interactions, with hydrogen bonds playing a particularly significant role. smu.educambridgemedchemconsulting.com These interactions can occur between the amide groups of the peptide backbone (forming, for example, γ-turns or β-turns) and between the side chains and the backbone. ru.nlacs.org Quantum chemical calculations can precisely characterize these hydrogen bonds, providing information on their lengths, angles, and strengths. smu.edu For example, studies on similar dipeptides have shown the prevalence of γ-turn (C7) and β-turn (C10) geometries stabilized by intramolecular hydrogen bonds. ru.nl The analysis of these networks is crucial for understanding the conformational preferences of the peptide. smu.edumdpi.com

Exploration of Potential Energy Surfaces and Ramachandran Plots

Molecular Dynamics (MD) Simulations of this compound and its Environment

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. acs.orgplos.org

For this compound, an MD simulation would typically start with an initial conformation (perhaps one of the energy minima identified by quantum calculations) and simulate its movement over nanoseconds or longer. acs.org The results of the simulation provide a trajectory of atomic positions and velocities, from which various properties can be calculated, including the stability of different conformations, the flexibility of different parts of the molecule, and the dynamics of intramolecular hydrogen bonds. mdpi.com Such simulations can offer a more realistic picture of the peptide's behavior in a biological context. plos.org

Simulating Conformational Transitions and Flexibility

The conformational landscape of this compound and related peptides is crucial to understanding their biological activity and interactions. Computational simulations, such as molecular dynamics (MD), are powerful tools to explore these dynamics. nih.govnih.gov These methods allow for the investigation of the full conformational space, including large-scale motions that are often difficult to capture with experimental techniques alone. msu.edu

Simulations have revealed that peptides can exist in a dynamic equilibrium of various conformations. fraserlab.com For instance, studies on peptide transporters have shown that the binding of dipeptides like Ala-Phe can induce significant conformational changes, shifting the equilibrium from an inward-facing to an occluded state. biorxiv.org Protonation events can further influence these transitions, facilitating the shift towards outward-facing conformations. biorxiv.org

The flexibility of a peptide is not uniform across its structure. Flexibility analysis using graph-theoretic algorithms can identify rigid clusters and flexible regions within a peptide. msu.edu For example, in a study of a substrate bound to cyclophilin A, the N-terminal part of the peptide substrate was found to be flexible, while the C-terminus was part of a rigid core. msu.edu This differential flexibility can be critical for molecular recognition and binding. msu.edu

Advanced simulation techniques like adaptive biasing force (ABF) can be used to map the free energy landscapes of these conformational transitions. biorxiv.org These methods help to overcome the high energy barriers that separate different conformational states, providing a more comprehensive understanding of the thermodynamics of these processes. biorxiv.org The resulting free energy profiles can reveal the relative stability of different conformations and the energetic pathways for transitioning between them. biorxiv.org

The table below summarizes key findings from simulation studies on peptide conformational dynamics.

| Simulation Technique | System Studied | Key Findings |

| Molecular Dynamics (MD) | Peptide transporters with Ala-Phe | Ligand binding shifts the conformational equilibrium; protonation facilitates outward-facing states. biorxiv.org |

| Graph-Theoretic Algorithm (FIRST) & ROCK | Cyclophilin A with peptide substrate | Identified flexible N-terminus and rigid C-terminus of the bound peptide. msu.edu |

| Adaptive Biasing Force (ABF) | Peptide transporters | Mapped free energy landscapes of conformational transitions, revealing multiple stable states. biorxiv.org |

| Replica-Exchange MD | Cyclophilin A | Characterized a two-state conformational ensemble for the bound peptide. fraserlab.com |

Investigating Solvent-Peptide Interactions and Dynamics

The surrounding solvent plays a critical role in dictating the conformation and dynamics of peptides. acs.org The interactions between a peptide and solvent molecules, particularly water, are fundamental to its structure and function. nih.govacs.org These interactions are not static; they involve a dynamic interplay that influences the peptide's conformational preferences. nih.gov

Molecular dynamics simulations are instrumental in dissecting these complex interactions. nih.gov They can reveal how solvent molecules arrange around the peptide and how this organization changes with the peptide's conformation. For example, the stability of certain peptide conformations can be linked to the electronic structure at the peptide-solvent interface. nih.gov

The nature of the solvent can dramatically alter peptide assembly. Studies have shown that in relatively apolar organic solvents, the aliphatic parts of peptide amphiphiles are better solvated, leading to the formation of one-dimensional fibrils. acs.org In contrast, aqueous environments can promote different types of aggregation or conformational preferences. acs.org The hydrophobic effect, driven by the desire to minimize the disruption of the water network by nonpolar side chains, is a major force in peptide folding and assembly in aqueous solutions. frontiersin.org

Quantum mechanical/molecular mechanical (QM/MM) methods can provide a more detailed understanding of these interactions by treating a key region of the system with high-level quantum mechanics while the rest is modeled with classical mechanics. nih.gov This approach is particularly useful for studying the electronic aspects of peptide-solvent interactions that are crucial for understanding conformational stability. nih.gov

The table below highlights findings on the influence of solvent on peptide behavior.

| Investigation Method | Peptide System | Key Observation |

| Molecular Dynamics | Peptide amphiphiles | Solvent polarity dictates the type of aggregation (fibrils vs. nanosheets). acs.org |

| Molecular Dynamics | General peptides | Hydrophobic interactions drive self-assembly in aqueous solutions. frontiersin.org |

| QM/MM Calculations | 11-residue peptide (XAO) in water | Investigated the electronic structure at the peptide-solvent interface to understand conformational stability. nih.gov |

| Experimental & MD | Benzene-1,3,5-tricarboxamides with Phenylalanine | Addition of chloroform (B151607) to CCl4 solutions destabilized the helical supramolecular polymers. acs.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound relates to its biological activity. collaborativedrug.comwm.edu SAR is a qualitative approach that identifies key structural features, or pharmacophores, responsible for a molecule's activity. collaborativedrug.com QSAR, on the other hand, develops mathematical models that quantitatively correlate physicochemical properties or molecular descriptors of a series of compounds with their biological activities. wikipedia.orgresearchgate.net

For peptide analogs, SAR studies can provide valuable insights into the roles of specific amino acid residues. For instance, modifying the amino acid sequence, such as by substitution or deletion, can significantly impact biological activity. researchgate.netsciengine.com The spatial arrangement and hydrophobicity of amino acid side chains are often crucial for interaction with biological targets. researchgate.net For example, in a study of endomorphin analogs, substitutions at the second and third positions of the peptide sequence were found to significantly alter receptor binding affinity and selectivity. sciengine.com

QSAR modeling takes this a step further by creating predictive models. wikipedia.orgresearchgate.net The process typically involves:

Dataset Preparation : Assembling a set of molecules with known biological activities. nih.gov

Descriptor Calculation : Generating numerical descriptors that represent the structural and physicochemical properties of the molecules. researchgate.net

Model Development : Using statistical methods, such as multiple linear regression, to build a mathematical relationship between the descriptors and the biological activity. researchgate.netmdpi.com

Model Validation : Assessing the predictive power of the model using internal and external test sets. mdpi.com

A good QSAR model should have a high correlation coefficient (r²) and a high cross-validated correlation coefficient (r²cv), typically greater than 0.6 and 0.5, respectively. mdpi.com These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs. wikipedia.org

The table below summarizes the key aspects of SAR and QSAR studies.

| Approach | Description | Key Application for Peptide Analogs |

| SAR | Relates structural features to biological activity qualitatively. collaborativedrug.com | Identifying critical amino acid residues and their properties (e.g., hydrophobicity, charge) for activity. researchgate.netnih.gov |

| QSAR | Develops mathematical models to quantitatively predict biological activity from structure. wikipedia.org | Predicting the potency of new peptide analogs to guide synthetic efforts and prioritize testing. researchgate.net |

Structural Elucidation of this compound and Related Peptides through Advanced Techniques

X-ray Crystallography of Peptide Analogs

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.gov For peptides, this method provides unambiguous information about their conformation, including bond angles, dihedral angles, and intermolecular interactions in the solid state. nih.govresearchgate.net This detailed structural information is invaluable for understanding the basis of a peptide's biological activity and for rational drug design. nih.gov

While obtaining high-quality crystals of small, flexible peptides can be challenging, the crystallization of peptide analogs has yielded significant insights. acs.org For example, the introduction of conformational constraints, such as N-methylation or α-methylation, can prevent uncontrolled aggregation and facilitate crystallization. acs.org These modifications have enabled the observation of oligomeric assemblies of peptides, providing clues about their aggregation behavior. acs.org

The crystal structures of peptide analogs have revealed how subtle changes in the amino acid sequence can lead to different packing arrangements and intermolecular interactions. For instance, the crystal structure of Tyr-D-Tic-Phe-Phe-NH2, a potent opioid agonist, provided a detailed view of its conformation, which could be compared with models proposed from solution-state studies. researchgate.net Such comparisons are crucial for understanding the conformational dynamics of peptides in different environments. researchgate.net

The table below provides examples of peptide analogs whose structures have been determined by X-ray crystallography.

| Peptide Analog | Key Structural Feature | Significance of Crystal Structure |

| Tyr-D-Tic-Phe-Phe-NH2 | Conformationally restricted opioid peptide | Provided an atomic-resolution view of a potent µ-receptor selective agonist. researchgate.net |

| Aβ-derived β-hairpin peptide with α-methylation | Cα-methyl group on Phe19 | Enabled crystallization and observation of triangular trimer and dodecamer assemblies. acs.org |

| Enkephalin analogs | Cyclic peptides with disulfide bonds | Revealed detailed conformations and how they relate to receptor selectivity and agonist/antagonist properties. nih.gov |

Cryo-Electron Microscopy (Cryo-EM) for Peptide Complexes

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique for determining the structure of large biomolecular complexes, including those involving peptides, in a near-native state. americanpeptidesociety.org Unlike X-ray crystallography, cryo-EM does not require the molecules to form a crystal lattice, making it suitable for studying large, flexible, or heterogeneous assemblies. americanpeptidesociety.org The process involves flash-freezing the sample in a thin layer of vitreous ice, which preserves the natural conformation of the complex. americanpeptidesociety.org

Cryo-EM is particularly valuable for visualizing how peptides interact with their biological targets, such as membrane transporters or large protein assemblies. americanpeptidesociety.orgnih.gov For example, the structure of the peptide transporter PepT2 in complex with various dipeptides, including L-Ala-Phe, has been determined using cryo-EM. nih.govresearchgate.net These structures revealed the binding pocket in an outward-open conformation and highlighted the key residues involved in peptide recognition and promiscuity. nih.govresearchgate.net A conserved hydrophobic pocket was observed to accommodate the phenylalanine residue of L-Ala-Phe. nih.gov

Recent advances in detector technology and image processing have significantly improved the resolution of cryo-EM, often reaching near-atomic or atomic levels. americanpeptidesociety.org This allows for detailed analysis of peptide-protein interactions, including side-chain orientations and hydrogen bonding networks. Cryo-EM has also been instrumental in studying the structure of large peptide assemblies like amyloid fibrils, providing insights into the mechanisms of peptide aggregation in disease. americanpeptidesociety.org

The table below showcases the application of cryo-EM in studying peptide complexes.

| Complex Studied | Key Findings | Resolution |

| Rat PepT2 with inhibitory nanobody | Structure of the transporter in an outward-open conformation. nih.govresearchgate.net | Near-atomic |

| Human α2-macroglobulin with endopeptidases | Revealed the mechanism of a suicidal inhibitory trap for proteinases. nih.gov | High |

| Amyloid fibrils | Elucidated the molecular architecture of peptide aggregates. americanpeptidesociety.org | Varies |

Enzymatic Recognition and Substrate Specificity of Fa Ala Phe Nh2

FA-Ala-Phe-NH2 as a Substrate for Metalloendopeptidases

Metalloendopeptidases are a class of proteolytic enzymes that utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds. The cleavage of this compound by these enzymes occurs at the alanyl-phenylalanine bond. The hydrolysis can be monitored spectrophotometrically by the decrease in absorbance that accompanies the cleavage of the furylacryloyl-amino acid linkage, making it a convenient assay substrate.

The interaction between an enzyme and its substrate can be quantified using kinetic parameters derived from the Michaelis-Menten model. tufts.edulibretexts.org These parameters include:

Kₘ (Michaelis Constant) : Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is inversely related to the affinity of the enzyme for the substrate; a lower Kₘ indicates a higher affinity. libretexts.org

Vₘₐₓ (Maximum Velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate. tufts.edu

kcat (Turnover Number) : The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration. libretexts.org

While this compound is established as a metalloendopeptidase substrate, specific kinetic data for its hydrolysis by various enzymes are not extensively detailed in publicly available literature. However, data from closely related substrates can provide insight into the expected kinetic profiles. For instance, studies on metallocarboxypeptidases and matrix metalloproteinases (MMPs) using similar peptide substrates demonstrate a wide range of kinetic values, reflecting differing enzyme specificities.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Trypanosoma brucei MCP-1 | FA-Ala-Lys | 1100 | n.d. | n.d. |

| MMP-1 (truncated) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 13 | 0.28 | 21,500 |

| MMP-3 (truncated) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 21 | 0.08 | 3,800 |

This table presents kinetic data for analogous substrates to illustrate typical values. Data for this compound is not specified in the cited sources. "n.d." indicates no data available. Data sourced from references nih.govnih.gov.

The recognition and binding of this compound in the active site of a metalloendopeptidase is a highly specific process governed by the enzyme's three-dimensional structure. wikibooks.org The substrate's amino acid residues fit into corresponding subsites in the enzyme's active site, as described by the Schechter and Berger nomenclature (P...P2-P1↓P1'-P2'...), where the arrow indicates the scissile bond. expasy.org

For this compound, the cleavage occurs between Alanine (B10760859) (P1) and Phenylalanine (P1'). The binding mechanism typically involves:

S1' Subsite Interaction : The bulky, hydrophobic side chain of the P1' Phenylalanine residue fits into the S1' subsite of the enzyme. For many metalloendopeptidases, such as thermolysin, this S1' pocket is a deep, hydrophobic cleft, making it the primary determinant of substrate specificity. researchgate.net These enzymes preferentially cleave bonds on the N-terminal side of large hydrophobic residues. researchgate.net

S1 Subsite Interaction : The smaller methyl side chain of the P1 Alanine residue is accommodated by the S1 subsite.

Coordination with Zinc : The carbonyl oxygen of the scissile peptide bond (Ala-Phe) coordinates directly with the catalytic zinc ion in the active site. This interaction polarizes the carbonyl group, making its carbon atom more susceptible to nucleophilic attack.

Catalysis : A zinc-activated water molecule, positioned by a catalytic residue (often a glutamate), acts as the nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the cleavage of the peptide bond. wikibooks.org The entire process occurs within a specialized microenvironment, which may involve a deep tunnel leading to the active site, further contributing to substrate selection. nih.gov

The catalytic activity of metalloendopeptidases is highly dependent on pH. Enzymatic assays using substrates like this compound typically show a bell-shaped pH-rate profile, with optimal activity generally falling within the neutral to slightly alkaline range (pH 7.0 to 9.0). For example, a metallocarboxypeptidase from Trypanosoma brucei showed optimal activity against the similar substrate FA-Ala-Lys between pH 7.0 and 7.8. nih.gov

This pH dependence is a direct consequence of the ionization states of critical amino acid residues in the active site and of the substrate itself. Two key factors are:

The Catalytic General Base : A residue, commonly a glutamate, must be in its deprotonated (carboxylate) form to function as a general base, accepting a proton from the zinc-bound water molecule to facilitate its nucleophilic attack.

Elucidation of Enzyme Active Site Recognition Mechanisms and Binding Modes

Comparative Substrate Studies with this compound Analogs

To probe the specificity of metalloendopeptidases, researchers use synthetic analogs of this compound, systematically altering amino acid residues at different positions.

The amino acid residues at positions surrounding the scissile bond play a crucial role in determining the rate of hydrolysis.

P1' Position : This is often the most critical determinant of substrate specificity for metalloendopeptidases that cleave internal peptide bonds. researchgate.netpnas.org The preference is strongly for large, hydrophobic amino acids like Phenylalanine, Leucine, Tryptophan, or Tyrosine. researchgate.net An analog such as FA-Ala-Gly-NH2, with a small Glycine residue at P1', would be expected to be a significantly poorer substrate than this compound for an enzyme like thermolysin.

P2' Position : The residue at the P2' position also contributes to binding and catalytic efficiency. Studies with phosphoramidate (B1195095) inhibitors of thermolysin showed that an aromatic residue at P2' significantly enhanced binding affinity. researchgate.net In this compound, the P2' position is occupied by the C-terminal amide group, which can form hydrogen bonds within the active site. Replacing this amide with a larger or charged group would likely alter the kinetic parameters.

Other Positions (P1, P2) : While the prime-side residues are often dominant, residues on the non-prime side also influence activity. The P1 residue (Alanine) contributes to binding in the S1 subsite. The nature of the residue at the P2 position can also enhance or decrease activity, demonstrating cooperativity between subsites. biorxiv.org For example, some peptidases show enhanced kcat values when specific residues are present at P1' and P2', highlighting that specificity is not determined by a single position alone. nih.gov

Enzymes are chiral catalysts and exhibit a very high degree of stereospecificity. acs.org Natural proteases are composed of L-amino acids and have evolved active sites that are precisely shaped to bind and cleave substrates also composed of L-amino acids. nih.govresearchgate.net

The introduction of a D-amino acid into a peptide substrate, particularly at or near the scissile bond, typically renders the peptide resistant to proteolysis. nih.govmdpi.com This principle is fundamental to peptide drug design, where D-amino acids are incorporated to increase stability and bioavailability. mdpi.com

In the case of this compound, if either the L-Alanine at P1 or the L-Phenylalanine at P1' were replaced with its D-enantiomer (e.g., FA-D-Ala-Phe-NH2 or FA-Ala-D-Phe-NH2), the substrate would likely become a very poor or non-substrate for a typical metalloendopeptidase. The incorrect stereochemistry of the side chain would prevent it from fitting correctly into the chiral S1 or S1' binding pockets, disrupting the precise alignment required for catalysis. While the D-peptide would be a poor substrate for an L-enzyme, its enantiomer (a D-enzyme synthesized chemically) would be expected to show reciprocal chiral specificity, readily cleaving the D-peptide substrate. researchgate.net

Role of Hydrophobicity and Aromaticity in Substrate Binding

The binding affinity and subsequent cleavage of this compound are critically dependent on the hydrophobic and aromatic characteristics of its constituent amino acids, particularly the Phenylalanine (Phe) residue. Proteases like chymotrypsin (B1334515) possess a deep, apolar S1 specificity pocket that preferentially accommodates large, hydrophobic amino acid side chains. nih.govunina.it The Phe residue in the P1 position of a substrate fits snugly into this pocket, driven by the hydrophobic effect which minimizes the interaction of the nonpolar side chain with the aqueous solvent.

Research on various proteases confirms this preference. Chymotrypsins, for instance, preferentially hydrolyze peptide bonds following large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan. nih.govbeilstein-journals.org Similarly, a novel protease from Mesonia algae, EK4-1, showed a distinct preference for hydrolyzing substrates that have amino acids with large, strongly hydrophobic side chains at the P1' position. semanticscholar.orgnih.gov In a direct comparison, the hydrolysis rate for a substrate containing the aromatic Phenylalanine (FA-Gly-Phe-NH2) was 1.20 times faster than for a substrate containing the aliphatic and hydrophobic Leucine (FA-Gly-Leu-NH2), highlighting the favorable nature of the aromatic interaction. semanticscholar.orgnih.govmdpi.com

These interactions are not merely about size and water exclusion. The binding is further stabilized by specific non-covalent forces. Aromatic interactions, such as π-π stacking, can occur between the phenyl ring of the substrate's Phe residue and the side chains of aromatic amino acids (e.g., Tyr, Trp, Phe) that may line the enzyme's binding pocket. researchgate.net London dispersion forces are a major source of this stabilization energy. unina.it The Alanine (Ala) residue at the P2 position also contributes to binding, albeit typically to a lesser extent, by fitting into the corresponding S2 subsite of the enzyme, which also often favors smaller hydrophobic residues. beilstein-journals.org

Table 1: Substrate Specificity of Various Proteases for Hydrophobic/Aromatic Residues

| Enzyme | Preferred P1/P1' Residues | Source |

|---|---|---|

| α-Chymotrypsin | Phenylalanine, Tyrosine, Tryptophan, Leucine | nih.govbeilstein-journals.org |

| Human Chymotrypsin-like protease (CTRL) | Tyrosine, Phenylalanine, Tryptophan, Leucine, Methionine | nih.gov |

| Pepsin | Phenylalanine, Tryptophan, Tyrosine, Leucine | beilstein-journals.org |

| Protease EK4-1 | Phenylalanine, Leucine, Tyrosine, Valine | nih.govmdpi.com |

| Proteinase K | Aromatic or Aliphatic Hydrophobic Amino Acids | beilstein-journals.org |

Development of Enzyme Assays Utilizing this compound as a Probe

Synthetic substrates like this compound are invaluable tools for developing assays to measure protease activity. Such assays are essential for characterizing enzymes, screening for inhibitors, and diagnosing diseases. The cleavage of the amide bond between Alanine and Phenylalanine by a target protease is the basis of these assays. While the cleavage of the furylacryloyl (FA) group can be monitored by a change in ultraviolet absorbance, more sensitive methods have been developed. semanticscholar.orgmdpi.com

Design of Fluorogenic and Luminogenic Substrates

To enhance detection sensitivity, the basic peptide structure of this compound can be modified to create fluorogenic or luminogenic substrates. researchgate.net A common and powerful strategy is based on Fluorescence Resonance Energy Transfer (FRET). nih.gov

In this approach, a fluorophore (a molecule that emits light after absorption) and a quencher (a molecule that absorbs the emitted energy from the fluorophore) are covalently attached to opposite ends of the peptide substrate. nih.gov For a substrate based on the Ala-Phe sequence, the design might look like: Fluorophore-Ala-Phe-Quencher.

When the substrate is intact, the fluorophore and quencher are in close proximity. The energy absorbed by the fluorophore is non-radiatively transferred to the quencher, and thus, fluorescence is suppressed. When a protease cleaves the peptide bond between Ala and Phe, the fluorophore and quencher are separated. This separation disrupts FRET, "unquenching" the fluorophore and resulting in a significant, measurable increase in fluorescence intensity. nih.gov This provides a continuous and highly sensitive method for monitoring enzyme activity in real-time. nih.gov A variety of fluorophore-quencher pairs have been developed for this purpose. nih.gov

Table 2: Examples of Fluorophore/Quencher Pairs Used in FRET-Based Protease Substrates

| Fluorophore | Quencher | Source |

|---|---|---|

| Mca (7-Methoxycoumarin-4-acetyl) | Dpa (N-3-(2,4-Dinitrophenyl)-L-α,β-diaminopropionyl) | nih.gov |

| Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | nih.gov |

| Abz (2-Aminobenzoyl) | Tyr(NO2) (3-Nitrotyrosine) | nih.gov |

| Cy3 | Cy5Q | nih.gov |

| Fam (Carboxyfluorescein) | QXL 520 | nih.gov |

High-Throughput Screening Applications for Protease Activity

The development of sensitive, continuous assays using fluorogenic substrates is a cornerstone of high-throughput screening (HTS). atrandi.com HTS involves the rapid, automated testing of thousands to millions of compounds, a process critical for modern drug discovery. atrandi.com

Fluorogenic assays based on substrates like a modified this compound are ideal for HTS because they are performed in a simple "mix-and-read" format, require no separation steps, and can be miniaturized for use in multi-well plates (e.g., 384- or 1536-well formats). researchgate.net This allows for the efficient screening of large chemical libraries to identify potential protease inhibitors. A compound that prevents the cleavage of the fluorogenic substrate will show no increase in fluorescence, marking it as a "hit" for further investigation. annualreviews.org

Furthermore, panels of substrates with varying specificities can be used to simultaneously profile the activity of multiple proteases in complex biological samples, such as cell lysates or supernatants. nih.gov This multiplexed approach, which relies on the deconvolution of signals from moderately specific FRET substrates, provides a comprehensive picture of protease activity and is a powerful tool for understanding the roles of proteases in physiological and pathological states. nih.gov

Implications for Enzyme Mechanism, Regulation, and Inhibitor Design

The study of how enzymes interact with specific substrates like this compound has profound implications for fundamental enzymology and applied medicine. Determining the kinetic parameters (Kₘ and kcat) for the hydrolysis of a series of related substrates allows researchers to map the specificity pockets of a protease's active site. pnas.org This detailed understanding of substrate preference is the first step toward elucidating the enzyme's catalytic mechanism and how its activity is regulated. itmedicalteam.pl

This knowledge is most critically applied in the field of rational drug design and the development of specific enzyme inhibitors. itmedicalteam.plresearchgate.net Once the preferred substrate sequence for a target protease is known (e.g., a sequence containing -Ala-Phe-), this peptide can serve as a template or scaffold for designing potent and selective inhibitors. researchgate.net

Several inhibitor design strategies leverage this substrate information:

Transition-State Analogs: The cleavable amide bond in the substrate can be replaced with a non-hydrolyzable isostere that mimics the tetrahedral transition state of peptide bond hydrolysis. This creates a tightly binding, reversible inhibitor.

Mechanism-Based Inhibitors: The recognition motif of the substrate can be attached to a reactive chemical group, or "warhead." This warhead, often an electrophile, forms a covalent bond with a nucleophilic residue (like serine or cysteine) in the enzyme's active site, leading to irreversible inactivation. researchgate.net For example, peptidyl chloromethyl ketones (CMKs), such as a hypothetical Ala-Phe-CMK, are classic examples of irreversible inhibitors designed based on substrate specificity. mdpi.com

By understanding which substrates are recognized by an enzyme, scientists can design molecules that bind to the same active site with high affinity and specificity, effectively blocking the enzyme's function. This is a foundational strategy for developing new therapeutics for diseases where protease activity is dysregulated, such as cancer, inflammation, and infectious diseases. researchgate.netmdpi.comnih.gov

Biomolecular Interactions and Functional Modulation by Fa Ala Phe Nh2

Interaction of FA-Ala-Phe-NH2 with Biological Macromolecules

This compound functions as a molecular mimic and a substrate, allowing it to interface with several classes of biological macromolecules, including lectins and proteins involved in fertilization. biosynth.com Its activity stems from its ability to present a specific three-dimensional structure that is recognized by the binding sites of these larger molecules. chemimpex.comucsf.edu

In vitro studies have demonstrated that this compound interacts with lectins. biosynth.com Lectins are carbohydrate-binding proteins that play crucial roles in cellular recognition processes. nih.govrsc.org The binding between a lectin and its ligand is often characterized by relatively low affinity for a single binding event; therefore, biologically relevant interactions typically depend on multivalency, where multiple binding sites are engaged simultaneously. nih.govrsc.org

The recognition of this compound by lectins is likely mediated by its specific chemical motifs. The furanacryloyl group, along with the peptide backbone, can adopt a conformation that fits into the binding pockets of certain lectins, which are typically shallow but well-defined. biosynth.comnih.gov This interaction suggests the peptide may function as a glycomimetic, imitating the structure of a natural carbohydrate ligand.

A significant biological activity of this compound is its ability to modulate the interaction between sperm and the zona pellucida (ZP), the extracellular matrix surrounding an oocyte. biosynth.comfrontiersin.org This interaction is a critical, species-specific step required for successful fertilization. frontiersin.orgnih.gov this compound is a synthetic, hydrophobic peptide that mimics the structure of a spermatozoal regulatory protein. biosynth.com

Research indicates that this compound can inhibit the binding of spermatozoa to the egg's zona pellucida in vitro. biosynth.com By mimicking a natural protein involved in this process, the peptide likely acts as a competitive inhibitor, occupying binding sites on the ZP, such as the ZP3 glycoprotein, which serves as a primary sperm receptor in some species. biosynth.comnih.gov This inhibitory action underscores the potential of using peptide mimetics to study and modulate the complex events of fertilization. biosynth.com

This compound is utilized in biochemical research to investigate protein and peptide interactions. chemimpex.com It has been identified as a substrate for metalloendopeptidases, indicating a direct interaction with the active site of these enzymes. biosynth.com The binding and subsequent cleavage of the peptide by such enzymes depend on the specific amino acid sequence and terminal modifications, which are recognized by the enzyme's binding pocket.

The interactions of this compound are not limited to enzymes. Its structure allows it to bind to other proteins and peptides through a combination of non-covalent forces. researchgate.netnih.govunc.edu For example, the peptide's aromatic rings and hydrophobic character can facilitate binding to hydrophobic pockets on protein surfaces, while its capacity for hydrogen bonding allows for specific interactions with polar residues. frontiersin.orgru.nl These interactions are fundamental to its role as a modulator of biological pathways. chemimpex.com A synthetic peptide derived from the G protein-coupled receptor GPR1 was also shown to interact directly with the HIV-1 envelope glycoprotein, demonstrating how specific peptide sequences can engage in protein-protein interactions. nih.gov

Modulation of Spermatozoal-Egg Zona Pellucida Interactions

Analysis of Non-Covalent Interaction Profiles of this compound

The biological activities of this compound are governed by its profile of non-covalent interactions. frontiersin.orgacs.org These weak, reversible forces, including hydrophobic effects, aromatic stacking, hydrogen bonds, and electrostatic interactions, collectively determine the peptide's binding affinity and specificity for its macromolecular targets. ru.nlnih.gov

Hydrophobic interactions are a primary driving force for the binding of this compound. The peptide is described as hydrophobic, a characteristic conferred by its nonpolar moieties. biosynth.com These include the furan (B31954) ring, the phenyl ring of phenylalanine, and the methyl group of alanine (B10760859). nih.gov These groups are driven out of the aqueous environment and into nonpolar binding pockets on target proteins. frontiersin.orgru.nl

Aromatic stacking, a specific type of non-covalent interaction, plays a significant role in the binding and structural stabilization of peptides containing aromatic amino acids like phenylalanine. frontiersin.orgucsf.edu this compound possesses two aromatic systems—the furan ring and the phenyl ring—that can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in a protein's binding site. nih.govucsf.edugmu.edu These stacking interactions are crucial for stabilizing protein-ligand complexes. ucsf.edu

| Structural Component | Type of Interaction | Description |

|---|---|---|

| Phenyl ring (Phenylalanine) | Aromatic Stacking (π-π), Hydrophobic | The aromatic ring can stack with other aromatic residues and contributes significantly to the molecule's overall hydrophobicity. ucsf.edugmu.edu |

| Furan ring (Furanacryloyl group) | Aromatic Stacking (π-π), Hydrophobic | The furan ring provides a second aromatic system for stacking interactions and adds to the nonpolar character of the peptide. chemimpex.comnih.gov |

| Methyl group (Alanine) | Hydrophobic | This aliphatic side chain contributes to hydrophobic interactions within a protein's binding pocket. gmu.edu |

Hydrogen bonds are critical for the specificity of biomolecular interactions. nih.govmdpi.com this compound has multiple functional groups capable of forming hydrogen bonds. nih.govgmu.edu The amide groups in the peptide backbone and the terminal primary amide (-NH2) contain N-H groups that can act as hydrogen bond donors. gmu.edu The carbonyl oxygen atoms (C=O) of the peptide bonds, the terminal amide, and the oxygen atom within the furan ring can all serve as hydrogen bond acceptors. gmu.edu

These groups allow the peptide to form a network of hydrogen bonds with complementary residues (e.g., asparagine, glutamine, serine) or with the peptide backbone of a target protein, contributing to the stability and specificity of the interaction. ru.nlgmu.edu

Electrostatic interactions, which arise from the attraction between permanent or induced partial charges, also play a key role. nih.gov Although this compound is a neutral molecule, its polar bonds (C=O, N-H, C-O-C) create a non-uniform distribution of charge, resulting in significant partial charges on the oxygen, nitrogen, and hydrogen atoms. nih.gov These partial charges can engage in favorable electrostatic interactions with polar or charged amino acid residues in a binding site, helping to orient the peptide correctly for optimal binding. nih.govnih.gov

| Functional Group | Role | Location |

|---|---|---|

| N-H | Donor | Alanine peptide bond, Phenylalanine peptide bond, Terminal Amide (-NH2) |

| C=O | Acceptor | Furanacryloyl group, Alanine peptide bond, Terminal Amide (-C(=O)NH2) |

| Furan Oxygen | Acceptor | Furanacryloyl group |

Role of Solvent in Biomolecular Recognition and Thermodynamics

The interaction of this compound with biological targets is fundamentally governed by the principles of molecular recognition, a process heavily influenced by the surrounding solvent environment. nih.gov Solvents mediate the non-covalent forces that dictate binding affinity and specificity, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. frontiersin.org The thermodynamics of these recognition events—the changes in enthalpy and entropy—are inextricably linked to the energetic costs and gains associated with altering the solvation shells of both the peptide and its binding partner upon complex formation. nih.gov

The structure of this compound, with its hydrophobic furan and phenyl groups and hydrogen-bonding-capable amide backbones, means that its conformational preferences and interaction profile are highly sensitive to the solvent's properties.

Nonpolar Environments: In nonpolar or aprotic solvents, the hydrophobic effect is significantly diminished. acs.org In such environments, interactions are dominated by more specific, enthalpically driven forces like hydrogen bonding and dipole-dipole interactions. The strength of non-covalent interactions is strongly dependent on the solvent; for instance, interactions stabilized by ion-dipole forces in water may be absent in alkanes. acs.org The conformation of this compound may differ significantly in a nonpolar solvent compared to an aqueous one, which in turn alters its recognition properties.

| Solvent Type | Primary Driving Force for Recognition | Effect on this compound Structure | Thermodynamic Profile |

|---|---|---|---|

| Polar Protic (e.g., Water) | Hydrophobic Effect | Promotes compact conformations to minimize exposure of furan and phenyl groups to water. | Often entropically driven (liberation of ordered water molecules). frontiersin.org |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions, Hydrogen Bonds | May adopt more extended conformations; specific H-bonds are more significant. | More enthalpically driven compared to aqueous solutions. |

| Nonpolar (e.g., Carbon Tetrachloride) | Van der Waals forces, Hydrogen Bonds | Interactions are highly specific; helical preferences may be pronounced. acs.org | Primarily enthalpically driven. |

This compound as a Metal Chelator: Mechanism of Irreversible Binding

Peptides can act as effective ligands for metal ions by coordinating them through various functional groups. nih.gov this compound possesses several potential sites for metal chelation, including the Lewis basic backbone amide oxygens, the terminal carboxamide group, and the oxygen atom within the furan ring. nih.gov While amino acids without traditionally chelating sidechains like Phenylalanine can still coordinate metals through their backbone amides and termini, the process often involves multiple binding sites in a cooperative manner to form a stable chelate complex. nih.gov

The mechanism of binding can lead to complexes of such high stability that they are considered kinetically inert or effectively irreversible under specific physiological conditions. Irreversible binding, in this context, refers not to the formation of a covalent bond, but to a coordination complex with an extremely high association constant and consequently, a very slow dissociation rate.

The formation of a highly stable, or quasi-irreversible, complex with a metal ion would likely involve:

Multidentate Coordination: The metal ion is simultaneously bound by multiple donor atoms from the peptide, such as the carbonyl oxygens of the furanoyl, alanine, and phenylalanine residues, and potentially the nitrogen or oxygen of the terminal amide. This creates a stable, cyclic-like structure known as a chelate.

Favorable Geometry: The peptide folds around the metal ion in a pre-organized or induced-fit manner that satisfies the ion's preferred coordination geometry (e.g., octahedral, tetrahedral). This geometric compatibility minimizes strain and maximizes stability.

Electronic Effects: The electronic properties of the furan ring and the peptide backbone contribute to the Lewis basicity of the donor atoms, influencing the strength of the coordinative bonds with the metal cation.

While specific studies detailing an irreversible binding mechanism for this compound are not prevalent, the principles of coordination chemistry suggest that its structure is conducive to forming high-affinity complexes with certain metal ions. uni-regensburg.deacs.org The type of metal ion is crucial; transition metals like copper (Cu²⁺) or zinc (Zn²⁺) often form highly stable complexes with peptide backbones. nih.gov The stability of such a complex would render the binding effectively irreversible on biological timescales.

| Functional Group | Atom | Role in Chelation |

|---|---|---|

| Furanoyl Group | Carbonyl Oxygen | Primary Lewis base donor site. nih.gov |

| Alanine Residue | Backbone Amide Oxygen | Potential secondary donor site for multidentate coordination. nih.gov |

| Phenylalanine Residue | Backbone Amide Oxygen | Potential secondary donor site for multidentate coordination. nih.gov |

| Terminal Amide | Carbonyl Oxygen / Amide Nitrogen | Can participate as a donor atom, completing a chelate ring. |

| Furan Ring | Oxygen Heteroatom | Possible, but weaker, interaction site depending on the metal ion. |

Potential Roles in Research Models of Cellular Processes and Signaling Pathways

This compound serves as a valuable tool in biochemical and pharmaceutical research, where it is used to probe and modulate various cellular functions. chemimpex.com Its nature as a synthetic peptide allows it to mimic endogenous peptide ligands, enabling researchers to investigate complex biological systems. chemimpex.comacs.org

The potential applications of this compound in research models are diverse:

Probing Protein-Protein Interactions: Many critical cellular processes are mediated by protein-protein interactions, which often occur via recognition of specific peptide sequences. acs.org this compound can be used as a probe or a competitive inhibitor in assays designed to understand these interactions, providing insights into cellular processes and disease mechanisms. chemimpex.com For example, it could be used to study interactions involving domains that recognize short peptide motifs.

Investigating Signaling Pathways: Cell signaling cascades are frequently initiated by the binding of a ligand to a receptor. researchgate.net Peptides are key players in many such pathways, particularly those involving G-protein coupled receptors (GPCRs). oup.com By acting as a synthetic ligand analog, this compound could be used in research models to study receptor activation or inhibition, downstream second messenger systems, and gene expression changes. chemimpex.comresearchgate.net Its unique structure allows researchers to explore its potential as a lead compound for targeting specific biological pathways. chemimpex.com

Enzyme Activity Studies: The compound is utilized in studies investigating enzyme activities. chemimpex.com It can act as a substrate or inhibitor for certain classes of enzymes, such as proteases, helping to characterize their function and identify new therapeutic targets.

Structural Template for Drug Design: The defined structure of this compound makes it a useful building block or template in peptide synthesis and drug development. chemimpex.com Researchers can systematically modify its structure to enhance binding affinity, specificity, or stability, leading to the development of novel therapeutic agents or more refined molecular probes. chemimpex.com The Phe-Phe motif, for instance, is a core recognition element in amyloid-β aggregation, suggesting that derivatives of such peptides could be used in research models of neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov

| Research Area | Specific Application | Cellular Process or Pathway Investigated |

|---|---|---|

| Molecular Recognition | Competitive binding assays. | Protein-protein interactions, receptor-ligand binding. chemimpex.com |

| Enzymology | Substrate or inhibitor in enzyme kinetics studies. | Protease activity, peptide metabolism. chemimpex.com |

| Signal Transduction | Agonist/antagonist screening in cell-based assays. | GPCR signaling, ion channel modulation, kinase cascades. researchgate.netoup.com |

| Medicinal Chemistry | Scaffold for synthesis of peptide libraries. | Drug discovery, structure-activity relationship (SAR) studies. chemimpex.com |

| Neuroscience | Investigating aggregation phenomena. | Amyloid fibril formation and inhibition models. nih.gov |

Advanced Analytical Methodologies for Fa Ala Phe Nh2 Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of FA-Ala-Phe-NH2 and its derivatives, providing powerful means for separation and purity evaluation.

High-Performance Liquid Chromatography (HPLC) of this compound and its Derivatives